molecular formula C8H9F3N2O B13572226 2,2,2-Trifluoro-1-(6-methoxypyridin-3-YL)ethanamine CAS No. 1060807-22-8

2,2,2-Trifluoro-1-(6-methoxypyridin-3-YL)ethanamine

Cat. No.: B13572226
CAS No.: 1060807-22-8
M. Wt: 206.16 g/mol
InChI Key: FGIYUKUCPKWNDG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a methoxypyridinyl group

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxypyridinyl group can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

1060807-22-8

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H9F3N2O/c1-14-6-3-2-5(4-13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3

InChI Key

FGIYUKUCPKWNDG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(C(F)(F)F)N

Origin of Product

United States

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